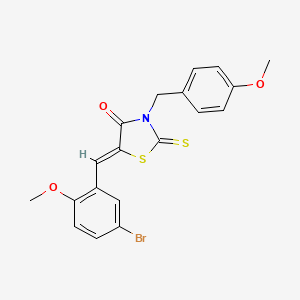
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effect by inhibiting the activity of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for cell survival, proliferation, and differentiation. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to the activation of the Wnt/β-catenin pathway, resulting in the promotion of cell survival and proliferation.
Biochemical and Physiological Effects
The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes cell survival and proliferation in various cell lines. Additionally, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a positive effect on neuronal differentiation and survival in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potent inhibitory effect on N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. This compound is highly specific and has a low toxicity profile, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
The potential therapeutic applications of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are vast, and several future directions can be explored. One of the future directions is the development of more potent and selective N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibitors based on the structure of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, should be explored further. Furthermore, the role of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the regulation of glucose metabolism and insulin signaling should be investigated to determine its potential use in the treatment of diabetes.
合成法
The synthesis of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 3-bromo-2-hydroxybenzoic acid, which is then reacted with 3-aminopyridine to form 3-(pyridin-3-yl)-2H-benzo[d][1,3]dioxin-2-one. This intermediate is then reacted with 2-bromoacetyl bromide to form the final product, N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
科学的研究の応用
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The inhibition of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by this compound has been shown to have a positive effect on various cellular processes, including cell survival, proliferation, and differentiation.
特性
IUPAC Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-10-4-3-7-15-8-10)13-9-18-11-5-1-2-6-12(11)19-13/h1-8,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLTBLGDABWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)